molecular formula C16H14ClNO B14503192 N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine CAS No. 63066-73-9

N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine

Cat. No.: B14503192
CAS No.: 63066-73-9
M. Wt: 271.74 g/mol
InChI Key: OFVNZERUKKNMRX-UHFFFAOYSA-N
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Description

N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine: is a complex organic compound characterized by its unique biphenyl structure with a chloro and methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature with weak phosphate or carbonate bases .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding nitroso compound, while reduction could produce an amine derivative.

Scientific Research Applications

N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine is unique due to its specific biphenyl structure with chloro and methyl substitutions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63066-73-9

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

N-[3-(3-chloro-4-methyl-2-phenylphenyl)prop-2-enylidene]hydroxylamine

InChI

InChI=1S/C16H14ClNO/c1-12-9-10-14(8-5-11-18-19)15(16(12)17)13-6-3-2-4-7-13/h2-11,19H,1H3

InChI Key

OFVNZERUKKNMRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=CC=NO)C2=CC=CC=C2)Cl

Origin of Product

United States

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